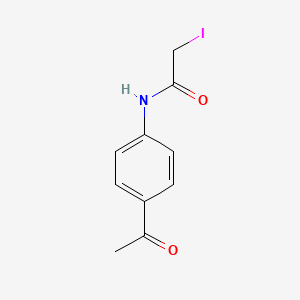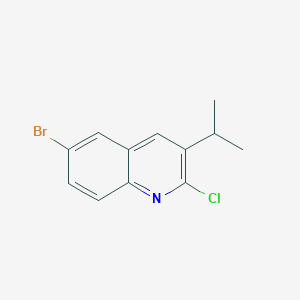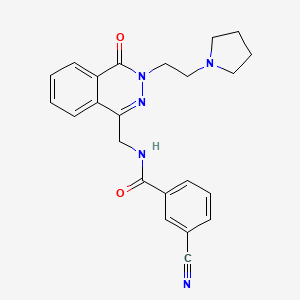
N-(4-acétylphényl)-2-iodoacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-iodoacetamide is an organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an iodoacetamide moiety
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through alkylation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-iodoacetamide typically involves the reaction of 4-acetylphenylamine with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The product is then purified by recrystallization or column chromatography to obtain N-(4-acetylphenyl)-2-iodoacetamide in high yield and purity.
Industrial Production Methods
While specific industrial production methods for N-(4-acetylphenyl)-2-iodoacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetylphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Potassium permanganate, acidic or basic medium, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature
Major Products
Substitution: N-(4-acetylphenyl)-2-aminoacetamide, N-(4-acetylphenyl)-2-thioacetamide
Oxidation: N-(4-carboxyphenyl)-2-iodoacetamide
Reduction: N-(4-hydroxyphenyl)-2-iodoacetamide
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-iodoacetamide involves its ability to alkylate nucleophilic sites on biomolecules, such as proteins and nucleic acids. The iodoacetamide moiety reacts with thiol groups in cysteine residues, leading to the formation of stable thioether bonds. This modification can alter the function of the target proteins, affecting various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
N-(4-acetylphenyl)-2-iodoacetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)acetamide: Lacks the iodoacetamide moiety, making it less reactive towards nucleophiles.
N-(4-acetylphenyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
N-(4-acetylphenyl)-2-chloroacetamide: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
The uniqueness of N-(4-acetylphenyl)-2-iodoacetamide lies in its iodine atom, which imparts higher reactivity and potential for diverse chemical modifications compared to its bromo and chloro counterparts.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLGEVVEZBSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2584984.png)
![2-[(2-bromo-4-chlorophenoxy)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2584986.png)
![2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2584990.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2584991.png)
![8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2584992.png)



![tert-butyl 4-[(9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]benzoate](/img/structure/B2584998.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2585000.png)
![8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2585002.png)
![N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide](/img/structure/B2585003.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2585004.png)
